

Cinoxate as a Potential Environmental Contaminant: A Technical Guide

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Compound of Interest		
Compound Name:	Cinoxate	
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Executive Summary

Cinoxate (2-ethoxyethyl p-methoxycinnamate) is a cinnamate-based Ultraviolet B (UVB) filter that has been used in sunscreen and cosmetic formulations.[1] Due to its relatively weak UV absorption and a lack of comprehensive safety and environmental impact data, its use in modern products has significantly declined.[1][2] This technical guide provides a comprehensive overview of the current knowledge on cinoxate, focusing on its potential as an environmental contaminant. The document summarizes its physicochemical properties, known degradation pathways, and predicted environmental fate and ecotoxicological effects. Notably, there is a significant lack of empirical data on its environmental concentrations and toxicity, with much of the available information being based on estimations and the properties of related cinnamate compounds. This guide highlights these critical data gaps and outlines the standard experimental protocols required to address them, aiming to inform future research and risk assessment efforts.

Physicochemical Properties of Cinoxate

Cinoxate is a slightly yellow, viscous liquid that is practically insoluble in water but miscible with alcohols, esters, and vegetable oils.[3][4] Its primary function in cosmetic products is to absorb UVB radiation, thereby protecting the skin and the product formulation itself from photodegradation.[1]



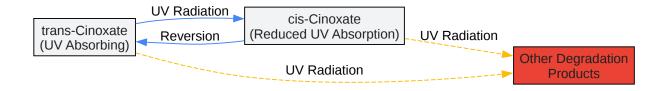
Property	Value	Source
Chemical Formula	C14H18O4	[3]
Molar Mass	250.29 g/mol	[3]
Water Solubility	Approximately 0.05% (500 mg/L)	[3]
logP (o/w)	2.350 (estimated)	The Good Scents Company
Vapor Pressure	3.40×10^{-6} mmHg @ 25° C (estimated)	The Good Scents Company
Melting Point	-25 °C	[4]
Boiling Point	184-187 °C at 2 mmHg	[4]

Environmental Fate and Degradation

The environmental fate of **cinoxate** is governed by its physicochemical properties and its susceptibility to various degradation processes. Its release into the environment is primarily expected through wastewater streams from the use of personal care products.[3]

Abiotic Degradation

Photodegradation: As a cinnamate ester, the primary photodegradation pathway for **cinoxate** is trans-cis isomerization upon exposure to UV radiation.[1] The trans isomer is the effective UV-absorbing form, which converts to the less effective cis isomer, reducing the product's efficacy and potentially forming other degradation byproducts.[1]



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Cinoxate Photodegradation Pathway



Hydrolysis: The estimated base-catalyzed second-order hydrolysis rate constant for **cinoxate** suggests that it is relatively stable in neutral environmental waters but will degrade more rapidly under alkaline conditions.[3]

Biotic Degradation

There is a lack of specific data on the biodegradation of **cinoxate** in the environment. General classifications suggest it is not readily biodegradable.[5] Standardized tests, such as the OECD 301 series, would be required to determine its biodegradability under aerobic conditions.[6][7] Similarly, its fate under anaerobic conditions, relevant to sediment and some wastewater treatment processes, has not been experimentally determined.[7]

Environmental Distribution

Based on its estimated soil sorption coefficient (Koc) and low vapor pressure, **cinoxate** is expected to have moderate mobility in soil and is unlikely to volatilize significantly from soil or water surfaces.[3] Its low estimated Bioconcentration Factor (BCF) suggests a low potential for accumulation in aquatic organisms.[3]

Environmental Fate Parameter	Estimated Value	Source
Atmospheric Half-life (vs. OH radicals)	6.7 hours	[3]
Atmospheric Half-life (vs. Ozone)	19 hours	[3]
Hydrolysis Half-life (pH 7)	8.9 years	[3]
Hydrolysis Half-life (pH 8)	0.89 years	[3]
Soil Sorption Coefficient (Koc)	208	[3]
Bioconcentration Factor (BCF) in fish	26	[3]

Ecotoxicological Profile



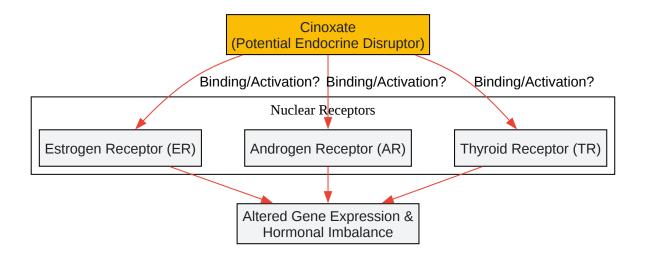
There is a significant lack of empirical ecotoxicity data for **cinoxate**.[2] Quantitative Structure-Activity Relationship (QSAR) models provide initial estimates of its potential toxicity to aquatic organisms, but these require experimental verification.[8]

Toxicity Endpoint	Predicted Value (QSAR)	Source
Acute Toxicity to Algae	68–5,580,000 μg/L	[9]
Acute Toxicity to Daphnids	84–1,160,000 μg/L	[9]
Acute Toxicity to Fish	16–462,000 μg/L	[9]
General Acute Toxicity	Possible toxicity below 1,000 μg/L	[8]

Potential for Endocrine Disruption

The endocrine-disrupting potential of **cinoxate** is largely unknown.[2] While some related cinnamate compounds have been investigated for estrogenic, androgenic, and thyroid-disrupting activities, specific data for **cinoxate** is not available.[3][10] In vitro assays such as the Yeast Estrogen Screen (YES) and Androgen Screen (YAS), as well as receptor binding assays, would be necessary to determine its potential to interact with hormonal systems.[11] [12] Studies on other UV filters, like octinoxate (a related cinnamate), have shown potential for thyroid hormone disruption in fish, highlighting the need for similar investigations into **cinoxate**. [3][13]





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Potential Endocrine Disruption Pathways

Experimental Protocols

Detailed experimental protocols for the analysis of **cinoxate** in environmental matrices and for the assessment of its ecotoxicological effects are not readily available in the published literature. However, standard methodologies for similar compounds can be adapted.

Analytical Methods for Environmental Samples

The analysis of **cinoxate** in environmental samples like water and sediment would typically involve extraction, cleanup, and instrumental analysis, most commonly using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

- 6.1.1 Sample Preparation: Solid-Phase Extraction (SPE) for Water Samples
- Objective: To extract and concentrate cinoxate from aqueous matrices.
- Materials: SPE cartridges (e.g., C18 or polymeric sorbents), vacuum manifold, collection vials, methanol, ethyl acetate, and deionized water.
- Procedure:

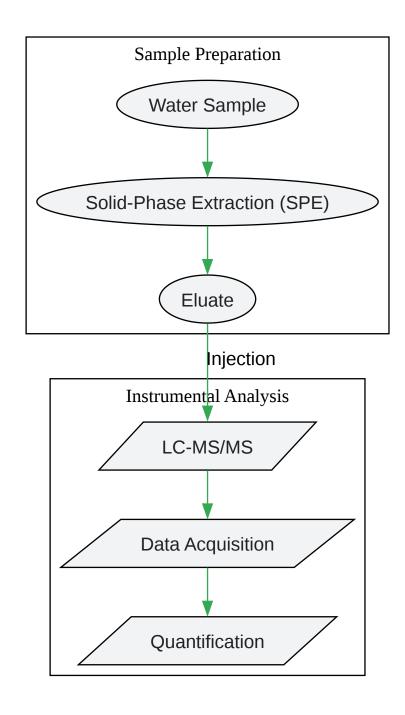


- Cartridge Conditioning: The SPE cartridge is conditioned sequentially with an organic solvent (e.g., methanol) and then with deionized water to activate the sorbent.
- Sample Loading: A known volume of the water sample (acidified to pH ~3) is passed through the conditioned cartridge at a controlled flow rate.
- Washing: The cartridge is washed with a weak solvent (e.g., methanol/water mixture) to remove interfering substances.
- Elution: Cinoxate is eluted from the cartridge using a small volume of a strong organic solvent (e.g., ethyl acetate or acetonitrile).
- Concentration: The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent for LC-MS/MS analysis.[13]

6.1.2 Instrumental Analysis: LC-MS/MS

- Objective: To separate, identify, and quantify **cinoxate**.
- Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.
- Chromatographic Conditions:
 - Column: A C18 reversed-phase column is typically used.
 - Mobile Phase: A gradient elution with a mixture of water (often with a modifier like formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
 - Flow Rate: Typically in the range of 0.2-0.5 mL/min.
- Mass Spectrometry Conditions:
 - Ionization: Electrospray ionization (ESI) in positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for cinoxate.





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Analytical Workflow for **Cinoxate** in Water

Ecotoxicity Testing

Standardized OECD guidelines provide the framework for assessing the acute toxicity of chemicals to aquatic organisms.



6.2.1 Algal Growth Inhibition Test (OECD 201)

- Objective: To determine the effects of cinoxate on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata).
- Procedure: Exponentially growing algal cultures are exposed to a range of **cinoxate** concentrations for 72 hours. The growth inhibition is measured by cell counts or fluorescence and compared to a control. The EC₅₀ (the concentration causing 50% inhibition of growth) is calculated.[12][14]

6.2.2 Daphnia sp. Acute Immobilisation Test (OECD 202)

- Objective: To determine the acute toxicity of cinoxate to Daphnia magna.
- Procedure: Young daphnids (<24 hours old) are exposed to a series of **cinoxate** concentrations for 48 hours. The number of immobilized daphnids is recorded at 24 and 48 hours. The EC₅₀ (the concentration causing 50% immobilization) is determined.[3][5]

6.2.3 Fish Acute Toxicity Test (OECD 203)

- Objective: To determine the acute lethal toxicity of cinoxate to fish (e.g., Zebrafish, Danio rerio).
- Procedure: Fish are exposed to a range of **cinoxate** concentrations for 96 hours. Mortalities are recorded at 24, 48, 72, and 96 hours. The LC₅₀ (the concentration causing 50% mortality) is calculated.

Conclusions and Future Directions

Cinoxate's history as a UVB filter is marked by its limited efficacy and a significant lack of comprehensive environmental and toxicological data. While estimations suggest a low potential for bioaccumulation and moderate persistence, the absence of empirical data on its environmental concentrations and ecotoxicity is a major knowledge gap. The potential for endocrine disruption, as suggested by studies on related compounds, warrants further investigation.



To conduct a thorough environmental risk assessment of **cinoxate**, future research should prioritize:

- Environmental Monitoring: Development and application of sensitive analytical methods to determine the presence and concentration of cinoxate in various environmental compartments, including wastewater, surface water, and sediment.
- Ecotoxicity Testing: Conducting standardized acute and chronic toxicity tests on a range of aquatic organisms representing different trophic levels.
- Endocrine Disruption Assessment: Utilizing a battery of in vitro and in vivo assays to
 evaluate the potential for cinoxate to interfere with estrogenic, androgenic, and thyroid
 pathways.
- Degradation Studies: Identifying the photodegradation products of cinoxate and assessing their environmental fate and toxicity.

Addressing these research needs will provide the necessary data to accurately characterize the environmental risks posed by **cinoxate** and to inform any future regulatory considerations.

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